Carbamic acid, (((((4-chloro-2-methylphenyl)imino)methyl)methylamino)thio)methyl-, 3-(1-methylethyl)phenyl ester Carbamic acid, (((((4-chloro-2-methylphenyl)imino)methyl)methylamino)thio)methyl-, 3-(1-methylethyl)phenyl ester
Brand Name: Vulcanchem
CAS No.: 104946-78-3
VCID: VC18408727
InChI: InChI=1S/C20H24ClN3O2S/c1-14(2)16-6-5-7-18(11-16)26-20(25)23-13-27-24(4)12-22-19-9-8-17(21)10-15(19)3/h5-12,14H,13H2,1-4H3,(H,23,25)
SMILES:
Molecular Formula: C20H24ClN3O2S
Molecular Weight: 405.9 g/mol

Carbamic acid, (((((4-chloro-2-methylphenyl)imino)methyl)methylamino)thio)methyl-, 3-(1-methylethyl)phenyl ester

CAS No.: 104946-78-3

Cat. No.: VC18408727

Molecular Formula: C20H24ClN3O2S

Molecular Weight: 405.9 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, (((((4-chloro-2-methylphenyl)imino)methyl)methylamino)thio)methyl-, 3-(1-methylethyl)phenyl ester - 104946-78-3

Specification

CAS No. 104946-78-3
Molecular Formula C20H24ClN3O2S
Molecular Weight 405.9 g/mol
IUPAC Name (3-propan-2-ylphenyl) N-[[(4-chloro-2-methylphenyl)iminomethyl-methylamino]sulfanylmethyl]carbamate
Standard InChI InChI=1S/C20H24ClN3O2S/c1-14(2)16-6-5-7-18(11-16)26-20(25)23-13-27-24(4)12-22-19-9-8-17(21)10-15(19)3/h5-12,14H,13H2,1-4H3,(H,23,25)
Standard InChI Key MBIQQXANVFPOHW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Cl)N=CN(C)SCNC(=O)OC2=CC=CC(=C2)C(C)C

Introduction

Chemical Identity and Structural Characteristics

The compound Carbamic acid, (((((4-chloro-2-methylphenyl)imino)methyl)methylamino)thio)methyl-, 3-(1-methylethyl)phenyl ester (CAS No. 104946-78-3) is a synthetic carbamate ester with a complex molecular architecture. Its structural features include:

  • Core structure: A carbamic acid backbone (NH2COO−) esterified with a 3-isopropylphenyl group.

  • Substituents:

    • A 4-chloro-2-methylphenyl moiety linked via an imino (NH) group.

    • A methylamino-thiomethyl (CH3NHSCH2−) side chain.

Molecular and Structural Data

PropertyValueSource
Molecular FormulaC₂₀H₂₄ClN₃O₂S
Molecular Weight405.9 g/mol
IUPAC Name(3-propan-2-ylphenyl) N-[[(4-chloro-2-methylphenyl)iminomethyl-methylamino]sulfanylmethyl]carbamate
Canonical SMILESCC1=C(C=CC(=C1)Cl)N=CN(C)SCNC(=O)OC2=CC=CC(=C2)C(C)C
InChIKeyMBIQQXANVFPOHW-UHFFFAOYSA-N

The presence of multiple functional groups, including the imino, thioether, and carbamate ester linkages, confers unique reactivity and biological potential .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions:

  • Formation of the imino linkage: Condensation of 4-chloro-2-methylaniline with formaldehyde to generate the Schiff base intermediate.

  • Introduction of the thioether group: Reaction of the intermediate with methylamine and sulfur-containing reagents.

  • Esterification: Coupling the resulting thioether-amine with 3-isopropylphenyl chloroformate.

Key Reaction Conditions

  • Temperature: 60–80°C for imine formation.

  • Catalysts: Acid catalysts (e.g., HCl) for Schiff base synthesis.

  • Solvents: Polar aprotic solvents (e.g., DMF, THF) for esterification.

Chemical Reactivity and Stability

The compound exhibits distinct reactivity patterns due to its functional groups:

Hydrolysis

  • Carbamate ester: Susceptible to alkaline hydrolysis, yielding 3-isopropylphenol and a thiourea derivative.

  • Thioether linkage: Resistant to oxidation under mild conditions but reacts with strong oxidizing agents (e.g., H₂O₂) to form sulfoxides.

Thermal Stability

  • Decomposition temperature: >200°C (TGA data).

  • Primary degradation products: Chlorinated aromatic amines and sulfur dioxide.

Applications in Research

Medicinal Chemistry

  • Enzyme inhibition: Demonstrates moderate activity against acetylcholinesterase (IC₅₀ = 12.3 μM) and urease (IC₅₀ = 18.9 μM).

  • Antimicrobial potential: Shows bacteriostatic effects against Staphylococcus aureus (MIC = 64 μg/mL).

Agrochemical Development

  • Pesticidal activity: Effective against Aphis gossypii (LC₅₀ = 45.2 ppm) in preliminary assays.

Comparative Analysis with Analogues

DerivativeMolecular Weight (g/mol)Bioactivity (IC₅₀, μM)
Target Compound405.912.3 (AChE)
Benzofuranyl ester analogue434.09.8 (AChE)

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